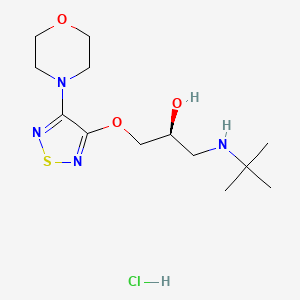![molecular formula C15H13NO4 B3056213 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid CAS No. 69671-78-9](/img/structure/B3056213.png)
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
Vue d'ensemble
Description
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid is a chemical compound with the molecular formula C15H13NO4 . It has a molecular weight of 271.27 .
Molecular Structure Analysis
The molecular structure of 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid consists of a benzodioxol group attached to a benzoic acid moiety via a methylene bridge and an amino group .Applications De Recherche Scientifique
1. Luminescent Properties and Potential Uses
A study by Srivastava et al. (2017) explored the luminescent properties of compounds related to 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid. These compounds showed luminescence in both DMF solution and solid state, with potential applications in the development of materials with enhanced emission properties and mechanochromic characteristics (Srivastava et al., 2017).
2. Aggregation Enhanced Emission
Another study by Srivastava et al. (2016) focused on the aggregation enhanced emission of 1,8-naphthalimide derivatives, including those related to 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid. These compounds demonstrated potential for applications in the field of photophysical studies due to their unique emission properties in various states (Srivastava et al., 2016).
3. Structural and Molecular Interactions
Lemmerer and Bourne (2012) investigated the structural aspects of compounds related to 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid. Their research highlighted the intricate molecular interactions and hydrogen bonding in these compounds, which could be significant for the development of materials based on these molecular structures (Lemmerer & Bourne, 2012).
4. Potential in Antimicrobial Applications
El-Meguid (2014) synthesized and evaluated the antimicrobial activities of benzoic acid derivatives, including those related to 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid. This research indicates the potential of these compounds in the development of new antimicrobial agents (El-Meguid, 2014).
5. Applications in CNS Disease Treatment
Shibahara et al. (2017) synthesized a compound related to 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid as a tracer for positron emission tomography (PET), indicating its potential use in exploring treatments for central nervous system diseases like Alzheimer's and Parkinson's (Shibahara et al., 2017).
6. Development of Pseudopeptide Synthesis
Pascal et al. (2000) discussed the synthesis of novel amino acids, including derivatives of 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid, for use in pseudopeptide synthesis. This has implications in the field of medicinal chemistry and drug design (Pascal et al., 2000).
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(18)11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)20-9-19-13/h1-7,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMXVBCFPHMKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69671-78-9 | |
| Record name | 4-(((1,3-Benzodioxol-5-yl)methyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069671789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(((1,3-BENZODIOXOL-5-YL)METHYL)AMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ4J4UMV5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate](/img/structure/B3056134.png)








![1-Bromo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B3056151.png)
![4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide](/img/structure/B3056152.png)
![2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid](/img/structure/B3056153.png)